molecular formula C13H18N2O2 B7538730 N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide

カタログ番号 B7538730
分子量: 234.29 g/mol
InChIキー: HGXZNHKUTUSBMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was initially developed as a drug candidate for the treatment of viral infections, but its anti-tumor properties were discovered during preclinical studies.

作用機序

The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to stimulate the production of cytokines and chemokines, which can recruit immune cells to the tumor site. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide also appears to selectively target tumor blood vessels, leading to their destruction and subsequent tumor necrosis.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to induce a range of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to increase the levels of pro-inflammatory cytokines and chemokines, as well as activate immune cells such as natural killer cells and dendritic cells. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been shown to induce apoptosis and autophagy in tumor cells.

実験室実験の利点と制限

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor properties. However, N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been shown to have variable efficacy in different tumor models, which can make it challenging to evaluate its potential as a cancer treatment.

将来の方向性

There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide treatment. Additionally, there is ongoing research to better understand the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide and to identify potential combination therapies that can enhance its anti-tumor effects.

合成法

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide can be synthesized through a multi-step process starting from 2,3-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester, followed by the introduction of a dimethylamino group and an oxoethyl group. The final step involves the removal of the methyl ester protecting group to yield N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide.

科学的研究の応用

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been evaluated in clinical trials as a potential treatment for several types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.

特性

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-6-5-7-11(10(9)2)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZNHKUTUSBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。